N-(2-methoxyethyl)oxan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-4-9-8-2-5-11-6-3-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJFAJEWFANNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656225 | |
| Record name | N-(2-Methoxyethyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-98-9 | |
| Record name | N-(2-Methoxyethyl)oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 2 Methoxyethyl Oxan 4 Amine
Direct Synthesis Approaches
Direct methods offer an efficient means to produce N-(2-methoxyethyl)oxan-4-amine by combining key precursors in a highly convergent manner.
Reductive Amination Routes
Reductive amination stands as a prominent and widely utilized method for the synthesis of this compound. This two-step, one-pot process involves the reaction of oxan-4-one (also known as tetrahydro-4H-pyran-4-one) with 2-methoxyethylamine (B85606). The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. libretexts.orgorganic-chemistry.org
Table 1: Key Reagents in Reductive Amination
| Reagent | Role |
|---|---|
| Oxan-4-one | Carbonyl Component |
| 2-Methoxyethylamine | Amine Component |
| Sodium Cyanoborohydride | Reducing Agent |
| Methanol | Solvent |
Nucleophilic Substitution Reactions
Nucleophilic substitution presents an alternative direct route to this compound. libretexts.orgaablocks.com This method typically involves the reaction of a tetrahydropyran (B127337) ring bearing a leaving group at the 4-position with 2-methoxyethylamine. For instance, 4-chloro- or 4-bromotetrahydropyran (B1281988) can be reacted with 2-methoxyethylamine, where the amine acts as the nucleophile, displacing the halide to form the carbon-nitrogen bond.
However, a significant challenge with this approach is the potential for over-alkylation. libretexts.org The newly formed secondary amine can act as a nucleophile itself and react with another molecule of the alkyl halide, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt as byproducts. libretexts.orglibretexts.org To mitigate this, reaction conditions such as temperature, stoichiometry, and the choice of base must be carefully controlled.
Amide Coupling Reactions with Precursors
Another synthetic strategy involves the formation of an amide bond followed by reduction. In this approach, a carboxylic acid precursor is first coupled with an amine. semanticscholar.orgmdpi.com For the synthesis of this compound, this would entail reacting a suitable tetrahydropyran-based carboxylic acid with 2-methoxyethylamine to form an amide intermediate.
This amide is then reduced to the corresponding amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent frequently used for this transformation. libretexts.org This method, while multi-stepped, can be advantageous when the starting materials are readily available or when other functional groups in the molecule are incompatible with the conditions of reductive amination or nucleophilic substitution. nih.gov Common coupling reagents for the initial amide formation include HATU and EDC, often in the presence of a base like DIPEA. mdpi.comnih.gov
Tetrahydropyran Ring Formation
In some synthetic strategies, the tetrahydropyran ring, the core scaffold of the molecule, is constructed as a key step. chemicalbook.com This is particularly useful when elaborately substituted tetrahydropyrans are required.
Hydrogenation of 3,4-dihydropyran
A classic and effective method for forming the saturated tetrahydropyran ring is through the hydrogenation of a dihydropyran precursor. chemicalbook.comwikipedia.org Specifically, 3,4-dihydropyran can be reduced to tetrahydropyran using a variety of catalytic systems. wikipedia.org Raney nickel is a traditionally used catalyst for this purpose. wikipedia.org More recent studies have explored the use of other catalysts, such as nickel on silica (B1680970) (Ni/SiO2), which can achieve high selectivity and yield under continuous flow conditions. osti.gov The hydrogenation can also be carried out using palladium on carbon (Pd/C) or platinum-based catalysts. chemicalbook.comnih.govgoogle.com This hydrogenation step is crucial for preparing the oxan-4-one precursor required for the subsequent reductive amination. google.com
Table 2: Catalysts for Hydrogenation of Dihydropyran
| Catalyst | Support |
|---|---|
| Nickel | Raney |
| Nickel | Silica (SiO2) |
| Palladium | Carbon (C) |
| Platinum | Black |
Methoxyethyl Group Introduction
Nucleophilic Substitution with Methoxyethyl Halides
One of the fundamental approaches for synthesizing this compound is through the direct N-alkylation of oxan-4-amine with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
In this process, the nitrogen atom of the oxan-4-amine acts as a nucleophile, donating its lone pair of electrons to the electrophilic carbon atom of the 2-methoxyethyl halide. This attack displaces the halide ion (e.g., Br⁻ or Cl⁻), which acts as the leaving group, resulting in the formation of a new carbon-nitrogen bond.
A key challenge in this method is the potential for over-alkylation. libretexts.org The primary amine product, this compound, is itself a nucleophile and can react with another molecule of the methoxyethyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.org To mitigate this, reaction conditions must be carefully controlled. This often involves using a large excess of the initial oxan-4-amine to increase the probability of the halide reacting with the starting material rather than the product. Alternatively, a non-nucleophilic base is typically added to the reaction mixture to neutralize the hydrohalic acid (e.g., HBr or HCl) formed as a byproduct, which would otherwise protonate and deactivate the amine nucleophile. libretexts.org
Amine Group Attachment
The formation of the crucial C-N bond in this compound can be achieved through various strategies. A highly effective and widely used method is reductive amination.
Reductive Amination with 2-methoxyethylamine
Reductive amination is arguably one of the most efficient and versatile methods for preparing amines like this compound. organicchemistrytutor.com This one-pot procedure typically involves the reaction of a carbonyl compound, in this case, oxan-4-one (tetrahydropyran-4-one), with an amine, 2-methoxyethylamine, in the presence of a reducing agent. organicchemistrytutor.comorganic-chemistry.org
The mechanism proceeds in two main stages:
Imine/Enamine Formation: The amine (2-methoxyethylamine) first reacts with the ketone (oxan-4-one) to form a carbinolamine intermediate. Under mildly acidic conditions (typically pH 5-6), this intermediate dehydrates to form a transient iminium ion, which is in equilibrium with its corresponding imine or enamine tautomer. organicchemistrytutor.com
Reduction: A reducing agent present in the reaction mixture then reduces the carbon-nitrogen double bond of the iminium ion to yield the final secondary amine product. organicchemistrytutor.com
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. organicchemistrytutor.com Common reducing agents that meet these criteria include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Stable at acidic pH required for imine formation; selective for the iminium ion over the ketone. organicchemistrytutor.com | Highly toxic (releases HCN gas under strong acidic conditions). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Non-toxic; mild and highly selective; does not require strict pH control. organic-chemistry.org | More expensive; produces acetic acid byproduct. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or methanol. | "Green" method with water as the only byproduct; high atom economy; catalyst can be recycled. | May reduce other functional groups (e.g., alkenes, alkynes); requires specialized pressure equipment. organic-chemistry.org |
Multi-step Synthesis Sequences
The synthesis of this compound is often a step within a larger, multi-step sequence aimed at producing more complex molecules, particularly in the field of medicinal chemistry. mdpi.com In such contexts, this amine serves as a crucial building block or intermediate.
A representative multi-step synthesis would typically start from commercially available precursors. For instance, a common sequence is:
Starting Material: The synthesis begins with oxan-4-one.
Reductive Amination: Oxan-4-one undergoes reductive amination with 2-methoxyethylamine, as described previously, to yield this compound. mdpi.com
Further Functionalization: The resulting secondary amine is then used in subsequent reactions. A frequent application is its use in amide coupling reactions, where it is reacted with a carboxylic acid or its activated derivative (like an acyl chloride) to form a complex amide. mdpi.com
This modular approach allows for the systematic construction of libraries of compounds for drug discovery, where the oxan-4-amine moiety provides specific physicochemical properties such as solubility and a defined three-dimensional structure.
Catalytic Systems in Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Catalytic systems are most prominently used in the reductive amination pathway, offering significant advantages over stoichiometric reagents.
The primary catalytic method is catalytic hydrogenation . In this approach, a mixture of oxan-4-one and 2-methoxyethylamine is hydrogenated in the presence of a transition metal catalyst. organic-chemistry.org
Common Catalytic Systems:
Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for reductive aminations. It is typically used with hydrogen gas (H₂) at pressures ranging from atmospheric to several bars. organic-chemistry.org
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another highly effective catalyst that is reduced in situ to active platinum metal. It often shows high activity under mild conditions.
Raney Nickel (Raney Ni): A cost-effective alternative, this nickel-aluminum alloy is particularly useful for large-scale industrial syntheses, though it sometimes requires higher temperatures and pressures.
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas involves transfer hydrogenation. In this setup, a hydrogen donor molecule, such as ammonium formate (B1220265) or isopropanol, is used in the presence of a transition metal catalyst (e.g., a ruthenium or iridium complex) to provide the hydrogen for the reduction. organic-chemistry.org
These catalytic methods are favored for their high efficiency, selectivity, and improved safety and environmental profile compared to hydride-based reductions. google.com.na
Table 2: Overview of Catalytic Systems
| Catalytic System | Catalyst | Hydrogen Source | Typical Solvents | Key Features |
|---|---|---|---|---|
| Heterogeneous Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1-5 atm) | Ethanol, Methanol | Widely used, recyclable catalyst, clean workup. organic-chemistry.org |
| Heterogeneous Catalytic Hydrogenation | PtO₂ (Adams' catalyst) | H₂ gas | Acetic Acid, Ethanol | Highly active, effective for a broad range of substrates. |
| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | Ammonium Formate (HCO₂NH₄) | Methanol | Avoids use of pressurized H₂, mild conditions. organic-chemistry.org |
| Lewis Acid Catalysis | Ti(Oi-Pr)₄ | NaBH₄ | THF | Lewis acid activates the ketone and facilitates imine formation before reduction. organic-chemistry.org |
Stereoselective Synthesis Considerations
The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, considerations of stereoselectivity become critically important when synthesizing derivatives of this compound where the oxane ring is substituted in a manner that creates one or more stereocenters.
For example, if a substituted oxan-4-one (e.g., 2-methyloxan-4-one) were used as the starting material, the resulting product would contain chiral centers. The control of the stereochemical outcome of the reductive amination would be essential. Several strategies can be employed to achieve stereoselectivity:
Substrate Control: The existing stereocenter(s) in the starting material can direct the approach of the incoming nucleophile and the reducing agent, leading to a diastereoselective outcome.
Chiral Auxiliaries: A chiral amine could be used in the reductive amination, or a chiral auxiliary could be attached to the starting ketone. After the stereoselective reaction, this auxiliary would be removed. The Strecker reaction, for instance, often uses chiral amines like (S)-α-methylbenzylamine to induce diastereoselectivity. nih.gov
Chiral Catalysts: The use of a chiral catalyst, particularly in catalytic hydrogenation, can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. Chiral phosphine (B1218219) ligands complexed with metals like rhodium or ruthenium are common in asymmetric hydrogenation.
Enzyme-Catalyzed Reactions: Biocatalysis using enzymes such as imine reductases or transaminases can offer exceptionally high levels of stereoselectivity under mild, environmentally friendly conditions.
These methods, while not necessary for the parent compound, are fundamental in the synthesis of its chiral analogs for applications in areas like asymmetric catalysis and pharmaceuticals. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. The choice of synthetic route and reaction conditions are key determinants of its "greenness."
Atom Economy: Reductive amination has a higher atom economy than the nucleophilic substitution pathway. In the ideal reductive amination using catalytic hydrogenation, the only byproduct is water. In contrast, nucleophilic substitution generates stoichiometric amounts of salt byproducts (e.g., NaBr).
Use of Catalysis: As discussed, catalytic methods are inherently greener than stoichiometric reductions. aablocks.com Catalytic hydrogenation uses a small amount of a recyclable metal catalyst and produces minimal waste, whereas methods using NaBH₃CN or NaBH(OAc)₃ generate significant amounts of boron and salt waste.
Safer Reagents and Solvents: A key green principle is the replacement of hazardous materials. The high toxicity of sodium cyanoborohydride makes it a poor choice from a green chemistry perspective. Sodium triacetoxyborohydride is a much safer, albeit more expensive, alternative. organic-chemistry.org Furthermore, conducting the reaction in greener solvents like ethanol, or even water, as is possible for some reductive aminations, is preferable to using chlorinated solvents like dichloroethane. organic-chemistry.org
Energy Efficiency: Reactions that can be run at ambient temperature and pressure, such as those using highly active catalysts or NaBH(OAc)₃, are more energy-efficient than those requiring elevated temperatures or high-pressure equipment.
By prioritizing catalytic reductive amination in a green solvent, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.
Chemical Reactivity and Derivatization of N 2 Methoxyethyl Oxan 4 Amine
Oxidation Reactions
The N-(2-methoxyethyl)oxan-4-amine molecule possesses sites susceptible to oxidation, primarily the secondary amine and the ether linkages. Depending on the reagents and conditions used, oxidation can lead to various derivatives. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) can potentially target the carbon atoms adjacent to the nitrogen or oxygen atoms. evitachem.comevitachem.com
A more selective oxidation could target the methoxyethyl group. For instance, in a related piperidine (B6355638) compound, a methoxyethyl substituent was selectively oxidized using calcium hypochlorite (B82951) to yield the corresponding 2-oxoethyl derivative. This suggests a similar transformation may be possible for this compound. The secondary amine itself can be oxidized to form N-oxides under specific conditions, a common reaction for amines in various heterocyclic systems.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product | Reaction Type |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Complex mixture of oxidized products | Strong Oxidation |
| Calcium Hypochlorite (Ca(ClO)₂) | N-(2-oxoethyl)oxan-4-amine | Selective Oxidation |
Reduction Reactions
While the parent molecule is already in a reduced state, derivatives of this compound can undergo reduction. If the amine is first acylated to form an amide, this new functional group can be reduced. mnstate.edu Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing amide bonds back to amines. evitachem.comevitachem.commnstate.edu For example, if the compound is first reacted with an acyl chloride to form an N-acyl derivative, subsequent reduction with LiAlH₄ would yield a tertiary amine.
Nucleophilic Substitution at the Methoxyethyl Group
The methoxyethyl group is generally resistant to nucleophilic substitution. The methoxy (B1213986) group (CH₃O-) is a poor leaving group, making direct displacement by a nucleophile unfavorable under standard conditions. Cleavage of the ether bond would require harsh conditions, typically involving strong acids like hydrobromic or hydroiodic acid, which are more likely to react with the more basic amine functionality first. Therefore, nucleophilic substitution reactions directly involving the displacement of the methoxy group or a portion of the ethyl chain are not characteristic of this compound.
Reactions Involving the Amine Functionality
The secondary amine is the most reactive functional group in the molecule and participates in a wide array of reactions.
Acylation and Sulfonylation: The amine nitrogen readily acts as a nucleophile, reacting with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. mnstate.edu This reaction is fundamental in medicinal chemistry, where this compound and its analogs are coupled to complex carboxylic acids to form biologically active molecules. mdpi.comsemanticscholar.org Similarly, it can react with sulfonyl chlorides to produce sulfonamides. evitachem.com
Alkylation: As a secondary amine, it can undergo further alkylation with alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. mnstate.edu With excess alkyl halide and a base, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. mnstate.eduyoutube.com
Reaction with Aldehydes and Ketones: The amine can react with aldehydes or ketones in a process known as reductive amination. The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a tertiary amine. mnstate.eduhuggingface.co
Amidine Formation: In reactions with certain reagents like 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines, secondary amines can lead to the formation of N,N-disubstituted amidines. nih.gov
Table 2: Common Reactions of the Amine Functionality
| Reagent Type | Product Type |
|---|---|
| Carboxylic Acid / Acyl Chloride | Amide |
| Sulfonyl Chloride | Sulfonamide |
| Alkyl Halide | Tertiary Amine / Quaternary Ammonium Salt |
Reactions at the Oxane Ring
The oxane (tetrahydropyran) ring is a saturated cyclic ether. It is chemically stable and generally unreactive under most conditions, including those used to modify the amine functionality. googleapis.com Ring-opening reactions of such ethers require very strong acidic conditions and high temperatures, which are not typically employed in synthetic routes involving this compound due to the presence of the more reactive amine group.
Formation of Salts
The presence of the basic secondary amine group allows this compound to readily form salts upon reaction with various acids. mnstate.edu The lone pair of electrons on the nitrogen atom accepts a proton from an acid, forming a positively charged ammonium ion, with the conjugate base of the acid as the counter-ion. mnstate.edu These salts are often crystalline solids with higher melting points and greater water solubility than the free base. The hydrochloride salt is a common form in which this compound is supplied and used. echemi.combldpharm.comechemi.com
Table 3: Examples of Salt Formation
| Acid | Salt Name |
|---|---|
| Hydrochloric Acid (HCl) | N-(2-methoxyethyl)oxan-4-ammonium chloride |
| Sulfuric Acid (H₂SO₄) | N-(2-methoxyethyl)oxan-4-ammonium sulfate |
| Acetic Acid (CH₃COOH) | N-(2-methoxyethyl)oxan-4-ammonium acetate |
Derivatization for Enhanced Functionality
Derivatization of this compound is a key strategy for modifying its properties for specific applications, ranging from analytical chemistry to drug discovery.
Derivatization for Analysis: In metabolomics and other analytical fields, amine-containing compounds can be derivatized to improve their detection by mass spectrometry. nih.gov Tagging the amine group with a reagent that has a high proton affinity can significantly enhance signal intensity and achieve lower detection limits. rowan.edu
Derivatization for Biological Activity: The molecule is often used as a structural building block in the synthesis of more complex, pharmacologically active agents. mdpi.comsemanticscholar.org The amine serves as a handle to attach the methoxyethyl-oxane moiety to a larger molecular scaffold, thereby modifying the parent scaffold's solubility, lipophilicity, and metabolic stability. For example, it has been coupled to imidazopyridine cores to create inhibitors of GSK-3β. mdpi.comsemanticscholar.org This approach leverages the physicochemical properties of the this compound fragment to improve the drug-like characteristics of the final compound. Another strategy involves aminomethylation, where the amine is used in Mannich-type reactions to introduce aminomethyl groups onto other molecules, a common method for generating novel derivatives with potential anti-tumor activity. mdpi.com
Table 4: Applications of Derivatization
| Derivatization Goal | Method | Example Application |
|---|---|---|
| Improved Analytical Detection | Tagging with high proton affinity reagents | Enhanced sensitivity in LC-MS analysis. rowan.edu |
| Creation of Bioactive Molecules | Amide bond formation with a pharmacophore | Synthesis of enzyme inhibitors (e.g., GSK-3β). mdpi.comsemanticscholar.org |
Mechanistic Studies of Key Reactions
The chemical behavior of this compound is predominantly dictated by the nucleophilic character of its secondary amine nitrogen. The lone pair of electrons on the nitrogen atom serves as the primary site for reactions with various electrophiles. Mechanistic studies of these key reactions, primarily N-acylation, N-alkylation, and sulfonylation, provide insight into the formation of a diverse range of derivatives. The presence of the oxane ring and the 2-methoxyethyl substituent introduces specific steric and electronic effects that influence the reactivity of the amine.
N-Acylation (Amide Bond Formation)
N-acylation is a fundamental transformation for this compound, leading to the formation of stable amide derivatives. This reaction typically involves the coupling of the amine with a carboxylic acid, often facilitated by a coupling reagent to activate the carboxylic acid.
General Mechanism:
The most common pathway for amide bond formation involves the activation of a carboxylic acid (R-COOH) by a coupling reagent. luxembourg-bio.com This activation step converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack. luxembourg-bio.combyjus.com
The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comchemguide.co.uk Subsequently, this intermediate collapses, eliminating the leaving group and forming the new amide bond. A base, often an excess of the amine itself or an added non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid generated during the reaction. byjus.com
Mechanism with Carbodiimide (B86325) Reagents (e.g., DCC, EDC):
When using carbodiimide reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the mechanism involves the following steps:
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Nucleophilic Attack: The secondary amine of this compound attacks the carbonyl carbon of the O-acylisourea intermediate. luxembourg-bio.com
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Product Formation: The intermediate collapses to form the amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. nih.gov These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. nih.gov
Mechanism with Uronium/Aminium Reagents (e.g., HATU):
Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. chemicalbook.com
Active Ester Formation: HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-active ester. chemicalbook.comacs.org The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the HATU reagent. chemicalbook.com
Nucleophilic Attack: The nitrogen of this compound then attacks the carbonyl group of the active ester. acs.org
Amide Formation: The tetrahedral intermediate collapses to yield the final amide and the HOAt byproduct. acs.org
The reaction with HATU is generally fast and efficient, even with sterically hindered amines or less reactive carboxylic acids. nih.gov
| Reagent Type | Activating Agent | Additive/Base | Key Mechanistic Feature |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, DMAP, DIPEA | Formation of an O-acylisourea intermediate or active ester. luxembourg-bio.comnih.gov |
| Uronium Salts | HATU, HBTU | DIPEA, Triethylamine | Formation of a highly reactive OAt/OBt active ester. chemicalbook.comnih.gov |
| Acid Chlorides | - | Pyridine (B92270), Triethylamine | Direct nucleophilic attack on the highly electrophilic acyl chloride. chemguide.co.uk |
N-Alkylation
N-alkylation of this compound introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds via a direct nucleophilic substitution (SN2) mechanism with an alkyl halide. ucalgary.camsu.edu
Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X). ucalgary.ca
Transition State: A single transition state is formed where the N-C bond is forming concurrently with the C-X bond breaking. youtube.com
Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a tertiary ammonium salt. libretexts.org
Deprotonation: A base, often an excess of the starting amine or another added base, deprotonates the ammonium salt to yield the neutral tertiary amine product. youtube.comlibretexts.org
A significant challenge in the N-alkylation of secondary amines is the potential for over-alkylation. The resulting tertiary amine product can itself act as a nucleophile and react with the alkyl halide to form a quaternary ammonium salt. libretexts.orgmasterorganicchemistry.com To control this, reaction conditions such as the stoichiometry of reactants must be carefully managed.
| Reactant | Reagent | Solvent | Key Mechanistic Feature |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Acetonitrile (B52724), DMF, THF | SN2 nucleophilic substitution. ucalgary.camsu.edu |
| This compound | Alcohol (with catalyst) | - | Hydrogen-borrowing mechanism involving catalyst. organic-chemistry.org |
Sulfonylation
The reaction of this compound with a sulfonyl chloride (R-SO₂Cl) results in the formation of a sulfonamide. This transformation is analogous to N-acylation and is a reliable method for derivatizing secondary amines. libretexts.org
Mechanism:
The mechanism for sulfonylation involves a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgresearchgate.net
Nucleophilic Attack: The nitrogen atom of this compound attacks the sulfur atom of the sulfonyl chloride. researchgate.net
Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a chloride ion as the leaving group to form a protonated sulfonamide. rsc.org
Deprotonation: A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion and yielding the neutral sulfonamide product. rsc.org
The resulting sulfonamide is a stable derivative, and this reaction is often used in medicinal chemistry to introduce the sulfonyl moiety. libretexts.org
| Reactant | Reagent | Base | Key Mechanistic Feature |
|---|---|---|---|
| This compound | Arenesulfonyl Chloride (e.g., Ts-Cl) | Pyridine, Triethylamine | Nucleophilic attack on the sulfur atom followed by elimination of chloride. rsc.orgresearchgate.net |
| This compound | Alkanesulfonyl Chloride | Pyridine, Triethylamine | Similar mechanism to arenesulfonyl chlorides. libretexts.org |
Biological Activity and Interactions of N 2 Methoxyethyl Oxan 4 Amine
Interactions with Biological Targets
The potential for a chemical compound to interact with biological targets such as enzymes and receptors is a cornerstone of pharmacological research. However, specific studies detailing these interactions for N-(2-methoxyethyl)oxan-4-amine have not been identified.
Enzyme Inhibition or Modulation
There is currently no publicly available data to suggest that this compound acts as an inhibitor or modulator of any specific enzymes. Research into the effects of this compound on enzymatic activity would be necessary to determine its potential in this area.
Receptor Interactions
Information regarding the binding affinity or functional activity of this compound at any known biological receptors is not present in the current body of scientific literature.
Influence on Biochemical Pathways
The impact of this compound on various biochemical pathways remains uninvestigated. Understanding how a compound influences cellular signaling cascades and metabolic processes is crucial for elucidating its mechanism of action and potential therapeutic effects. At present, no such studies have been published for this specific molecule.
Potential Applications in Drug Development
While the tetrahydropyran (B127337) scaffold is found in some pharmacologically active molecules, the specific potential of this compound in drug development is yet to be explored.
Neurological Disorders
There is no available research to support the application of this compound in the treatment of neurological disorders. The evaluation of this compound for activity against neurological targets would be required to assess its potential in this therapeutic area.
Antimicrobial Activity
No studies have been published that investigate the antimicrobial properties of this compound against bacteria, fungi, or other microorganisms. Therefore, its potential as an antimicrobial agent is unknown.
Antioxidant Activity
Comprehensive searches of scientific literature did not yield any studies specifically investigating the antioxidant properties of this compound. Consequently, there is no available data, such as results from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays, or other relevant antioxidant capacity tests for this compound. Research into its potential to scavenge free radicals or to modulate oxidative stress pathways has not been published.
Antimalarial Activity
There is no scientific literature available that evaluates this compound for antimalarial activity. Its efficacy against any strains of Plasmodium, the parasite responsible for malaria, has not been reported. As such, there are no findings regarding its mechanism of action in this context, for instance, through the inhibition of hemozoin formation or other parasitic life cycle stages.
Structure-Activity Relationship (SAR) Studies
Specific structure-activity relationship (SAR) studies for this compound are not described in the current body of scientific literature. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. The absence of such research means that the key structural features of this compound responsible for any potential biological effects have not been elucidated. There are no published reports on the effects of modifying its oxane ring, the length or composition of the N-alkyl chain, or the position of substituents on its activity.
Computational Biology and Molecular Modeling
While computational methods are pivotal in modern drug discovery, there is no evidence of their application to study this compound in published research.
No molecular docking studies for this compound have been reported in scientific literature. Such simulations predict the preferred orientation of a molecule when bound to a specific protein target. Without these studies, there is no information on its potential binding affinity, mode of interaction, or specific biological targets.
There are no published molecular dynamics (MD) simulations for this compound. MD simulations are used to understand the dynamic behavior of a molecule and its complexes over time. The lack of this data means there is no information on the conformational stability of the molecule or its interactions with potential biological partners at an atomic level.
Pharmacophore mapping for this compound has not been described in the available scientific literature. This computational technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. The absence of such models prevents the virtual screening for other compounds with potentially similar biological activities.
Prediction of Binding Poses
There is no specific information available in the public domain regarding the prediction of binding poses for this compound with any biological targets. Computational docking studies, which are essential for predicting how a ligand such as this compound might interact with a protein's active site, have not been published.
In Vitro Biological Assays
Detailed research findings from in vitro biological assays for this compound are not currently available in published scientific literature. Such assays are fundamental to determining a compound's biological activity, including its efficacy, potency, and mechanism of action.
Typically, a compound like this compound would be subjected to a battery of in vitro tests. These could include:
Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes.
Receptor Binding Assays: To ascertain if the compound binds to specific cellular receptors and whether it acts as an agonist or antagonist.
Cell-Based Assays: To observe the effect of the compound on cellular functions, such as cell proliferation, apoptosis, or signaling pathways.
Without experimental data, it is not possible to provide a table of in vitro biological assay results for this compound.
Toxicity Studies (Excluding Dosage/Administration)
Specific toxicity studies for this compound have not been found in the public domain. Toxicological data, such as LD50 values or findings from cytotoxicity assays, are essential for assessing the safety profile of a chemical compound.
General hazard information for related compounds containing the oxane (tetrahydropyran) moiety is available from safety data sheets provided by chemical suppliers. For instance, the parent compound, oxan-4-amine, is classified as a flammable liquid and vapor, harmful if swallowed, and capable of causing serious eye damage. However, these classifications are for a different chemical entity and cannot be directly extrapolated to this compound without specific experimental validation.
To determine the toxicity of this compound, a series of studies would be required, including:
Cytotoxicity assays on various cell lines to evaluate its effect on cell viability.
Genotoxicity assays (e.g., Ames test) to assess its potential to cause DNA damage.
In vivo toxicity studies in animal models to identify potential target organs and systemic effects.
In the absence of such studies, no data table on the toxicity of this compound can be provided.
Analytical Characterization Methodologies for N 2 Methoxyethyl Oxan 4 Amine
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of N-(2-methoxyethyl)oxan-4-amine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to map out the connectivity and chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, characteristic signals are expected for the protons of the oxane ring and the methoxyethyl group. The protons on the oxane ring adjacent to the oxygen atom typically appear as multiplets in the range of δ 3.4–3.8 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a singlet peak around δ 3.3 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the oxane ring linked to the oxygen (C-O-C) are typically observed in the δ 70–75 ppm region.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Oxane Ring (CH -O) | 3.4–3.8 (multiplet) | 70–75 |
| Methoxy (OCH ₃) | ~3.3 (singlet) | Not specified |
| Other CH₂ and CH groups | Variable | Variable |
This table presents generalized expected chemical shift ranges and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The key functional groups in this molecule are the secondary amine (N-H), the C-O-C ether linkage of the oxane ring, and the C-O ether of the methoxyethyl group. The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. For instance, the C-O stretching vibrations for the ether linkages are typically observed in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS), including LC-MS and GC-MS
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for both separation and identification. In Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for LC-MS, the compound is expected to show a prominent molecular ion peak ([M+H]⁺) at an m/z corresponding to its molecular weight plus the mass of a proton. For this compound (C₈H₁₇NO₂), the expected molecular weight is approximately 159.23 g/mol , leading to an anticipated [M+H]⁺ peak at m/z 160.23.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A common approach would involve reverse-phase HPLC using a C18 column. In this setup, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the nonpolar stationary phase. The retention time of the compound is a key parameter for its identification and quantification. The composition of the mobile phase can be adjusted to optimize the separation.
| Parameter | Typical Condition |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV or Mass Spectrometry (MS) |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When applied to a crystalline solid of this compound, XRD can provide precise information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell dimensions. This data is essential for the unambiguous confirmation of the compound's three-dimensional structure.
While specific crystallographic data for this compound is not currently available in published literature, a typical XRD analysis would involve irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the molecular structure can be elucidated.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be determined through XRD analysis.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a chemical compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₈H₁₇NO₂).
The process typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured to calculate the percentage of each element. A close correlation between the found and calculated values provides strong evidence for the compound's proposed atomic composition and purity.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 60.35 | Data not available |
| Hydrogen (H) | 10.76 | Data not available |
| Nitrogen (N) | 8.80 | Data not available |
| Oxygen (O) | 20.09 | Data not available |
Note: Experimental data is not available in the public domain.
Thermal Analysis (e.g., TGA)
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would provide information about its thermal stability and decomposition profile. By heating the sample at a constant rate, one can identify the temperatures at which significant weight loss occurs, indicating processes such as solvent loss or decomposition.
A typical TGA curve for an organic compound like this compound would show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass would be observed. The resulting data is invaluable for determining the upper-temperature limit for the compound's handling and storage.
Table 3: Illustrative TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
|---|---|---|
| 25-200 | < 1% | Loss of volatile impurities/moisture |
| 200-350 | ~95% | Decomposition of the compound |
Note: This data is illustrative and does not represent experimentally verified results.
Applications and Potential Future Directions of N 2 Methoxyethyl Oxan 4 Amine
Role as an Intermediate in Organic Synthesis
The primary application of N-(2-methoxyethyl)oxan-4-amine lies in its role as a versatile intermediate in organic synthesis. The secondary amine functionality is a key reactive site, allowing for a variety of chemical transformations.
Key Synthetic Transformations:
| Reaction Type | Reagents | Product Type | Potential Applications |
| Acylation | Acyl chlorides, Anhydrides | Amides | Synthesis of bioactive molecules, polymers |
| Alkylation | Alkyl halides | Tertiary amines | Modification of pharmacological properties |
| Reductive Amination | Aldehydes, Ketones | Substituted amines | Creation of complex molecular scaffolds |
| Urea (B33335)/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Building blocks for pharmaceuticals and materials |
The synthesis of this compound itself can likely be achieved through established methods such as the reductive amination of tetrahydropyran-4-one with 2-methoxyethylamine (B85606). This straightforward synthetic accessibility further enhances its appeal as a building block for more complex molecules. libretexts.orgopenstax.org
Utilization in Biochemical Studies
While direct biochemical studies on this compound are not extensively documented, its structural components suggest potential utility in this area. The tetrahydropyran (B127337) ring is a common feature in many biologically active natural products and synthetic drugs. nih.govresearchgate.net The methoxyethyl amine side chain can mimic natural amino acid residues or interact with biological targets through hydrogen bonding and electrostatic interactions.
By analogy with other substituted amines, this compound could be used to probe the binding sites of enzymes or receptors. The synthesis of derivatives where the amine is attached to a fluorescent tag or a solid support could facilitate the development of biochemical assays or affinity chromatography tools for protein purification.
Precursor for Therapeutic Agents
The tetrahydropyran scaffold is a well-established component of numerous approved drugs and clinical candidates. Its incorporation often leads to improved pharmacokinetic properties. nih.govsygnaturediscovery.com Therefore, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.
The secondary amine provides a convenient handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, it can be incorporated into scaffolds targeting a variety of diseases. The synthesis of functionalized tetrahydropyran scaffolds, including 4-aminotetrahydropyrans, is a key strategy in the development of new drugs. nih.govsygnaturediscovery.com
Industrial Applications in Specialty Chemicals and Materials
In the realm of industrial chemistry, this compound and its derivatives have potential applications as specialty chemicals. The amine functionality suggests its use as a curing agent for epoxy resins, a corrosion inhibitor, or as a component in the synthesis of surfactants and detergents. The ether linkage in the side chain can impart desirable solubility and performance characteristics in various formulations.
Development of New Materials and Polymers
The bifunctional nature of this compound, possessing both a secondary amine and an ether group, makes it a candidate for the development of novel polymers and materials. It can potentially be used as a monomer in polymerization reactions, leading to the formation of polyamides, polyureas, or other functional polymers.
The incorporation of the oxane ring into the polymer backbone could enhance thermal stability and modify the mechanical properties of the resulting material. Furthermore, the methoxyethyl side chain could influence properties such as hydrophilicity and swellability, making these materials potentially suitable for applications in areas like hydrogels or membranes.
Future Research Avenues
The full potential of this compound is yet to be fully explored, and several avenues for future research are apparent:
Exploration of Biological Activity: Systematic screening of this compound and its derivatives for a wide range of biological activities is a logical next step.
Development of Novel Catalysts: The amine functionality could be utilized to synthesize novel ligands for transition metal catalysts, potentially leading to new catalytic transformations.
Advanced Materials Synthesis: Further investigation into its use as a monomer or cross-linking agent could lead to the development of advanced materials with tailored properties for specific applications.
Computational Studies: In silico modeling and simulation can provide valuable insights into the conformational preferences and interaction profiles of this molecule, guiding the design of new derivatives with enhanced properties.
Environmental Fate and Impact Excluding Explicit Physical/chemical Properties
Degradation Pathways (Aerobic and Anaerobic)
There is no available information on the specific aerobic and anaerobic degradation pathways of N-(2-methoxyethyl)oxan-4-amine.
Biodegradation Processes
No studies detailing the biodegradation of this compound were found.
Photodegradation
Information regarding the potential for photodegradation of this compound in air, water, or soil is not available.
Environmental Persistence
There are no data available to assess the environmental persistence of this compound.
Potential for Bioconcentration
No studies on the bioconcentration factor (BCF) or the potential for bioaccumulation of this compound in organisms could be located.
Sorption and Mobility in Environmental Compartments
There is no information available regarding the sorption of this compound to soil or sediment, or its potential for mobility in various environmental compartments.
Due to the absence of research data, no data tables can be generated for the environmental fate and impact of this compound.
Q & A
Basic: What are the recommended synthetic routes for N-(2-methoxyethyl)oxan-4-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, oxan-4-amine derivatives can react with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). To optimize yield:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions in biphasic systems.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : ¹H NMR should show characteristic peaks for the oxane ring (δ 3.4–3.8 ppm, multiplet) and methoxyethyl group (δ 3.3 ppm, singlet). ¹³C NMR confirms the oxane C-O-C linkage (δ 70–75 ppm).
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak ([M+H]⁺ at m/z 174.2).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% area under the curve) .
Advanced: What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use validated protocols (e.g., IC₅₀ determination via fluorescence polarization for receptor binding).
- Batch consistency : Ensure synthetic batches are >98% pure (HPLC) and characterized by identical spectroscopic profiles.
- Positive controls : Compare with structurally validated analogs (e.g., N-(2-hydroxyethyl)oxan-4-amine) to isolate structure-activity relationships (SAR).
- Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the functional role of the methoxyethyl group in this compound?
Methodological Answer:
SAR studies should systematically modify the methoxyethyl group while retaining the oxane core:
- Analog synthesis : Replace the methoxy group with hydroxy, ethoxy, or halogens (e.g., Cl, F).
- Biological testing : Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays.
- Computational modeling : Perform docking studies (AutoDock Vina) to assess steric/electronic effects of substituents on binding affinity.
- Data correlation : Plot substituent hydrophobicity (logP) vs. activity to identify trends .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
Follow GHS-aligned protocols:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
Advanced: How can researchers develop a stability-indicating analytical method for this compound under varying storage conditions?
Methodological Answer:
Design forced degradation studies:
- Stress conditions : Expose the compound to heat (60°C), humidity (75% RH), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- HPLC method development : Use a C18 column with PDA detection (λ = 220 nm) and gradient elution (water/acetonitrile + 0.1% TFA).
- Peak tracking : Identify degradation products via LC-MS and ensure baseline separation from the parent compound.
- Validation : Assess linearity (R² > 0.999), precision (%RSD < 2%), and robustness (pH/temperature variations) .
Advanced: What experimental approaches are used to elucidate the metabolic fate of this compound in preclinical models?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., O-demethylation).
- Pharmacokinetic studies : Administer IV/PO doses in rodents; collect plasma/tissue samples at timed intervals for LC-MS/MS analysis.
- Enzyme inhibition assays : Test CYP450 isoforms (CYP3A4, CYP2D6) to identify metabolic enzymes involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
